Cas no 86101-48-6 (2,2-dimethylpent-4-ynoic acid)

2,2-dimethylpent-4-ynoic acid structure
2,2-dimethylpent-4-ynoic acid structure
Nome do Produto:2,2-dimethylpent-4-ynoic acid
N.o CAS:86101-48-6
MF:C7H10O2
MW:126.153102397919
MDL:MFCD19228208
CID:2117943
PubChem ID:13134460

2,2-dimethylpent-4-ynoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 2,2-dimethyl-4-Pentynoic acid
    • 2,2-dimethylpent-4-ynoic acid
    • 2,2-Dimethyl-4-pentynoic acid (ACI)
    • F8881-1591
    • CS-0158547
    • AKOS006380134
    • 2,2-dimethylpent-4-ynoicacid
    • D95067
    • EN300-125027
    • SCHEMBL3047206
    • DA-27484
    • 86101-48-6
    • MDL: MFCD19228208
    • Inchi: 1S/C7H10O2/c1-4-5-7(2,3)6(8)9/h1H,5H2,2-3H3,(H,8,9)
    • Chave InChI: PAIIPYZZHKTSKK-UHFFFAOYSA-N
    • SMILES: O=C(C(CC#C)(C)C)O

Propriedades Computadas

  • Massa Exacta: 126.068079557g/mol
  • Massa monoisotópica: 126.068079557g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 159
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.2
  • Superfície polar topológica: 37.3Ų

2,2-dimethylpent-4-ynoic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-125027-1.0g
2,2-dimethylpent-4-ynoic acid
86101-48-6 95.0%
1.0g
$346.0 2025-03-21
eNovation Chemicals LLC
Y1014572-1g
2,2-dimethyl-4-Pentynoic acid
86101-48-6 95%
1g
$370 2024-06-06
Chemenu
CM543077-250mg
2,2-Dimethylpent-4-ynoic acid
86101-48-6 95%+
250mg
$278 2023-02-01
TRC
D502788-100mg
2,2-dimethylpent-4-ynoic acid
86101-48-6
100mg
$ 365.00 2022-06-05
Enamine
EN300-125027-2.5g
2,2-dimethylpent-4-ynoic acid
86101-48-6 95.0%
2.5g
$706.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TQ828-50mg
2,2-dimethylpent-4-ynoic acid
86101-48-6 95%
50mg
724.0CNY 2021-07-14
Life Chemicals
F8881-1591-0.5g
2,2-dimethylpent-4-ynoic acid
86101-48-6 95%+
0.5g
$639.0 2023-09-06
eNovation Chemicals LLC
Y1014572-100mg
2,2-dimethyl-4-Pentynoic acid
86101-48-6 95%
100mg
$125 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TQ828-200mg
2,2-dimethylpent-4-ynoic acid
86101-48-6 95%
200mg
1952.0CNY 2021-07-14
eNovation Chemicals LLC
Y1014572-250mg
2,2-dimethyl-4-Pentynoic acid
86101-48-6 95%
250mg
$160 2024-06-06

2,2-dimethylpent-4-ynoic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  2 h, 80 °C
Referência
Neopentyl Esters as Robust Linkers for Introducing Functionality to Bis-MPA Dendrimers
Deng, Billy; et al, Macromolecules (Washington, 2022, 55(1), 270-275

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  rt; overnight, rt
1.2 Reagents: Hydrogen ion Solvents: Water ;  pH 3
Referência
Increasing the Efficiency of the Transannular Diels-Alder Strategy via Palladium(II)-Catalyzed Macrocyclizations
Iafe, Robert G.; et al, Organic Letters, 2013, 15(3), 582-585

Método de produção 3

Condições de reacção
1.1 Reagents: Lithium diisopropylamide ;  -78 °C; -78 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
1.3 Reagents: Lithium hydroxide Solvents: Methanol ;  overnight, rt
1.4 Reagents: Water ;  pH 2, rt
Referência
Biodistribution of Fracture-Targeted GSK3β Inhibitor-Loaded Micelles for Improved Fracture Healing
Low, Stewart A.; et al, Biomacromolecules, 2015, 16(10), 3145-3153

Método de produção 4

Condições de reacção
1.1 Reagents: Silver oxide (Ag2O) ,  2-Propanol, 1,1,1,3,3,3-hexafluoro-, lithium salt (1:1) Catalysts: Palladium diacetate ,  N-[2-[(Phenylsulfonyl)amino]ethyl]acetamide Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  30 min, rt; 16 h, 60 °C
2.1 Reagents: Silver fluoride Solvents: Methanol ;  3.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Referência
Direct β- and γ-C(sp3)-H alkynylation of free carboxylic acids
Ghiringhelli, Francesca; et al, ChemRxiv, 2020, 1, 1-4

Método de produção 5

Condições de reacção
1.1 Reagents: Silver fluoride Solvents: Methanol ;  3.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Referência
Direct β- and γ-C(sp3)-H alkynylation of free carboxylic acids
Ghiringhelli, Francesca; et al, ChemRxiv, 2020, 1, 1-4

Método de produção 6

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0.5 h, -78 °C; 1 h, -78 °C; -78 °C → rt; 30 min, rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ;  3 min, -78 °C; -78 °C → rt; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 - 4 h, 80 °C; 80 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Referência
Copper-Catalyzed Modular Access to N-Fused Polycyclic Indoles and 5-Aroyl-pyrrol-2-ones via Intramolecular N-H/C-H Annulation with Alkynes: Scope and Mechanism Probes
Liu, Yan-Hua; et al, Chinese Journal of Chemistry, 2020, 38(12), 1545-1552

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
1.2 Reagents: Hydrogen ion ;  pH 3, rt
Referência
Cyclization Strategies to Polyenes Using Pd(II)-Catalyzed Couplings of Pinacol Vinylboronates
Iafe, Robert G.; et al, Organic Letters, 2012, 14(16), 4282-4285

Método de produção 8

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; 45 min, -78 °C → 0 °C; 0 °C → -78 °C
1.2 Solvents: Toluene ,  Tetrahydrofuran ;  4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referência
Single-Molecule Observation of the Intermediates in a Catalytic Cycle
Ramsay, William J.; et al, Journal of the American Chemical Society, 2018, 140(50), 17538-17546

Método de produção 9

Condições de reacção
1.1 Reagents: Silver oxide (Ag2O) ,  2-Propanol, 1,1,1,3,3,3-hexafluoro-, lithium salt (1:1) Catalysts: Palladium diacetate ,  N-[2-[(Phenylsulfonyl)amino]ethyl]acetamide Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  30 min, rt; 16 h, 60 °C
2.1 Reagents: Silver fluoride Solvents: Methanol ;  3.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Referência
Direct β- and γ-C(sp3)-H alkynylation of free carboxylic acids
Ghiringhelli, Francesca; et al, ChemRxiv, 2020, 1, 1-4

Método de produção 10

Condições de reacção
1.1 -
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
Referência
Cascade Metathesis Reactions for the Synthesis of Taxane and Isotaxane Derivatives
Ma, Cong; et al, Chemistry - A European Journal, 2016, 22(20), 6891-6898

Método de produção 11

Condições de reacção
1.1 Solvents: Methanol ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt → 60 °C; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referência
Tubulin photoaffinity labeling study with a plinabulin chemical probe possessing a biotin tag at the oxazole
Yamazaki, Yuri; et al, Bioorganic & Medicinal Chemistry, 2011, 19(1), 595-602

Método de produção 12

Condições de reacção
1.1 Catalysts: Lithium diisopropylamide
Referência
Conjugate addition-cycloacylation of acetylenic diesters: synthesis of highly functionalized cyclopentenones
Crimmins, Michael T.; et al, Journal of Organic Chemistry, 1984, 49(16), 3033-5

Método de produção 13

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Toluene ,  Tetrahydrofuran ;  -5 °C; -5 °C → -50 °C
1.2 -50 °C; -50 °C → rt; 18 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
1.4 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referência
Cycloisomerization of Acetylenic Acids to γ-Alkylidene Lactones using a Palladium(II) Catalyst Supported on Amino-Functionalized Siliceous Mesocellular Foam
Nagendiran, Anuja; et al, Journal of Organic Chemistry, 2014, 79(3), 1399-1405

Método de produção 14

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referência
Highly Efficient Synthesis of the Tricyclic Core of Taxol by Cascade Metathesis
Letort, Aurelien; et al, Organic Letters, 2014, 16(12), 3300-3303

Método de produção 15

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  23 °C
Referência
Enantioselective Total Synthesis of Nigelladine A via Late-Stage C-H Oxidation Enabled by an Engineered P450 Enzyme
Loskot, Steven A.; et al, Journal of the American Chemical Society, 2017, 139(30), 10196-10199

Método de produção 16

Condições de reacção
1.1 Reagents: Silver fluoride Solvents: Methanol ;  3.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Referência
Direct β- and γ-C(sp3)-H Alkynylation of Free Carboxylic Acids
Ghiringhelli, Francesca; et al, Angewandte Chemie, 2020, 59(51), 23127-23131

Método de produção 17

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.3 Reagents: Water
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  2 h, 80 °C
Referência
Neopentyl Esters as Robust Linkers for Introducing Functionality to Bis-MPA Dendrimers
Deng, Billy; et al, Macromolecules (Washington, 2022, 55(1), 270-275

Método de produção 18

Condições de reacção
1.1 Catalysts: Propargyl bromide
2.1 -
Referência
Preparation of (alkanoyloxy)alkyl cephemcarboxylates as antibiotics
, European Patent Organization, , ,

Método de produção 19

Condições de reacção
1.1 Reagents: Silver oxide (Ag2O) ,  2-Propanol, 1,1,1,3,3,3-hexafluoro-, lithium salt (1:1) Catalysts: Palladium diacetate ,  N-[2-[(Methylsulfonyl)amino]ethyl]acetamide Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  30 min, rt; 16 h, 60 °C
2.1 Reagents: Silver fluoride Solvents: Methanol ;  3.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Referência
Direct β- and γ-C(sp3)-H alkynylation of free carboxylic acids
Ghiringhelli, Francesca; et al, ChemRxiv, 2020, 1, 1-4

Método de produção 20

Condições de reacção
1.1 Solvents: Ethanol ;  rt → 0 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  0 °C; 0 °C → rt; 24 h, rt
1.3 Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referência
Total Syntheses of the Marine Illudalanes Alcyopterosin I, L, M, N, and C
Welsch, Tania; et al, Organic Letters, 2010, 12(24), 5644-5647

Método de produção 21

Condições de reacção
1.1 Reagents: Silver oxide (Ag2O) ,  2-Propanol, 1,1,1,3,3,3-hexafluoro-, lithium salt (1:1) Catalysts: Palladium diacetate ,  N-[2-[[(4-Methylphenyl)sulfonyl]amino]ethyl]acetamide Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  30 min, rt; 16 h, 60 °C
2.1 Reagents: Silver fluoride Solvents: Methanol ;  3.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Referência
Direct β- and γ-C(sp3)-H Alkynylation of Free Carboxylic Acids
Ghiringhelli, Francesca; et al, Angewandte Chemie, 2020, 59(51), 23127-23131

2,2-dimethylpent-4-ynoic acid Raw materials

2,2-dimethylpent-4-ynoic acid Preparation Products

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